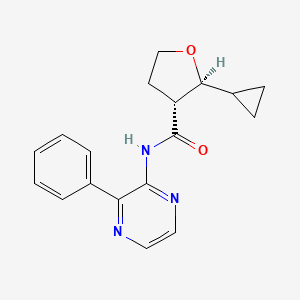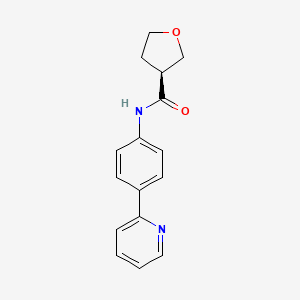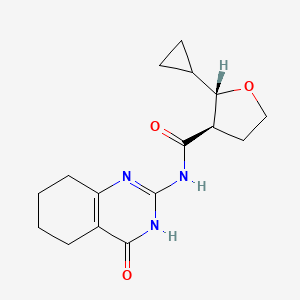
(2S,3R)-2-cyclopropyl-N-(3-phenylpyrazin-2-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-cyclopropyl-N-(3-phenylpyrazin-2-yl)oxolane-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological activity. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of (2S,3R)-2-cyclopropyl-N-(3-phenylpyrazin-2-yl)oxolane-3-carboxamide is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of various enzymes. For example, it has been shown to inhibit the activity of phosphodiesterases, which are enzymes involved in the breakdown of cyclic nucleotides such as cAMP and cGMP. This inhibition can lead to an increase in the levels of these cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3R)-2-cyclopropyl-N-(3-phenylpyrazin-2-yl)oxolane-3-carboxamide in lab experiments include its potential biological activity and its availability for purchase. However, there are also some limitations to using this compound. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research related to (2S,3R)-2-cyclopropyl-N-(3-phenylpyrazin-2-yl)oxolane-3-carboxamide. One possible direction is to further investigate its potential as an anticancer agent. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other areas of scientific research.
Méthodes De Synthèse
(2S,3R)-2-cyclopropyl-N-(3-phenylpyrazin-2-yl)oxolane-3-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of cyclopropylamine with 3-phenylpyrazin-2-ylcarboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with the appropriate amine to give the final product.
Applications De Recherche Scientifique
(2S,3R)-2-cyclopropyl-N-(3-phenylpyrazin-2-yl)oxolane-3-carboxamide has been extensively studied for its potential biological activity. It has been shown to exhibit inhibitory activity against various enzymes such as proteases, kinases, and phosphodiesterases. This compound has also shown promising results in various studies related to cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(3-phenylpyrazin-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(14-8-11-23-16(14)13-6-7-13)21-17-15(19-9-10-20-17)12-4-2-1-3-5-12/h1-5,9-10,13-14,16H,6-8,11H2,(H,20,21,22)/t14-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOVPOKAIPZHFW-ZBFHGGJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)NC3=NC=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NC2=NC=CN=C2C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R)-3-[3-[1-(5-fluoro-2-methylphenyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353531.png)
![(2S)-1-[3-[1-(5-fluoro-2-methylphenyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-4-methylpentan-2-amine](/img/structure/B7353541.png)
![(3aS,7aS)-3a-[3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353548.png)
![5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-3-[(2-fluoro-5-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7353563.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)
![(2S,3R)-2-cyclopropyl-N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7353581.png)

![(3aR,6aR)-N-[(2S)-1-amino-1-oxopentan-2-yl]-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7353592.png)

![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)


![1-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7353632.png)
![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)